molecular formula C21H19NO5 B11392057 ethyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11392057
M. Wt: 365.4 g/mol
InChI Key: LZYMLRJYXCVICV-UHFFFAOYSA-N
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Description

ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is an organic compound that belongs to the class of chromene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method is the one-pot, three-component reaction, which includes the condensation of 5,5-dimethylcyclohexane-1,3-dione, ethyl 2-cyanoacetate, and an appropriate aldehyde in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60–65°C . This method offers high yields and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts, such as nickel ferrite magnetic nanoparticles, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives such as:

The uniqueness of ETHYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-4-26-21(25)14-5-7-15(8-6-14)22-20(24)18-11-16(23)19-13(3)9-12(2)10-17(19)27-18/h5-11H,4H2,1-3H3,(H,22,24)

InChI Key

LZYMLRJYXCVICV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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